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Introduction
Iron selenide (FeSe) and its derivatives have emerged as a fascinating class of materials at

the intersection of superconductivity, topology, and magnetism. Their unique electronic and

spin properties make them promising candidates for next-generation spintronic devices.

Spintronics, or spin electronics, aims to utilize the intrinsic spin of electrons, in addition to their

charge, to carry and process information, offering potential advantages in terms of speed,

power consumption, and non-volatility. This document provides an overview of the current and

potential applications of iron selenide in spintronics, along with detailed experimental

protocols for the fabrication and characterization of FeSe-based devices. While the field is still

in its nascent stages, the intrinsic properties of FeSe, such as its topological surface states and

strong spin-orbit coupling, suggest a rich landscape for future spintronic applications.

Key Applications and Operational Principles
The applications of iron selenide in spintronics are primarily centered around two key areas:

Magnetic Tunnel Junctions (MTJs) and topological spintronic devices.

Iron Selenide in Magnetic Tunnel Junctions (MTJs)
An MTJ is a spintronic device consisting of two ferromagnetic layers separated by a thin

insulating barrier. The electrical resistance of the junction depends on the relative
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magnetization alignment of the two ferromagnetic layers, a phenomenon known as tunneling

magnetoresistance (TMR). When the magnetizations are parallel, the resistance is low, and

when they are antiparallel, the resistance is high. This difference in resistance can be used to

represent the "0" and "1" states in memory devices like MRAM.

Iron selenide can be incorporated into MTJs as one of the ferromagnetic electrodes. The spin-

dependent density of states in FeSe at the Fermi level is crucial for achieving a significant TMR

ratio. Theoretical studies suggest that FeSe possesses a spin-polarized electronic structure,

making it a candidate for efficient spin injection and detection.[1][2]

Operational Principle:

The operation of an FeSe-based MTJ relies on the principle of spin-dependent tunneling. The

probability of an electron tunneling through the insulating barrier depends on the availability of

states with the same spin orientation on the other side.

Parallel (P) Configuration: When the magnetizations of the FeSe and the other ferromagnetic

electrode are aligned, majority-spin electrons from one electrode can easily tunnel into the

abundant majority-spin empty states of the other. This results in a high tunneling current and

low resistance (R_P).

Antiparallel (AP) Configuration: When the magnetizations are opposed, the majority-spin

electrons from one electrode face the minority-spin states of the other, which are less

numerous. This reduces the tunneling probability, leading to a lower current and a higher

resistance (R_AP).

The TMR ratio is defined as:

TMR = (R_AP - R_P) / R_P

A high TMR ratio is desirable for a clear distinction between the two resistance states.

Topological Spintronics with Iron Selenide
Recent research has revealed the existence of topological surface states in certain iron-based

superconductors, including FeSe.[3] These topological states are characterized by spin-

momentum locking, where the spin of an electron is locked to its direction of motion. This
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property is highly sought after for spintronic applications as it allows for the generation and

manipulation of spin currents with high efficiency.

When FeSe is interfaced with a magnetic material, the interplay between the topological

surface states and the magnetism can give rise to novel phenomena such as the quantum

anomalous Hall effect (QAHE), which is characterized by a quantized Hall resistance in the

absence of an external magnetic field.[4] This effect arises from the breaking of time-reversal

symmetry in the topological surface states by the adjacent magnetic layer.

Operational Principle:

In a topological spintronic device based on an FeSe/ferromagnet heterostructure, an in-plane

charge current flowing through the topological surface states of FeSe will generate a net spin

polarization due to spin-momentum locking. This spin accumulation can then exert a torque on

the magnetization of the adjacent ferromagnetic layer, a phenomenon known as spin-orbit

torque (SOT). This SOT can be used to efficiently switch the magnetization of the ferromagnet,

forming the basis for a new generation of MRAM.

The efficiency of this charge-to-spin conversion is a key performance metric for SOT devices.

Quantitative Data
Experimental data on the performance of dedicated FeSe-based spintronic devices is still

emerging. The following tables summarize relevant quantitative data from the literature,

including material properties of FeSe and performance metrics of analogous spintronic systems

that provide a benchmark for future FeSe-based devices.
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Material/Struct
ure

Property Value Temperature Reference

FeSe (bulk)

Superconducting

Transition

Temperature (Tc)

~9 K 9 K [3]

FeSe (bulk)

Structural

Transition

Temperature (Ts)

~90 K 90 K [3]

FeSe (monolayer

on SrTiO3)

Superconducting

Transition

Temperature (Tc)

> 65 K > 65 K [5]

FeSe (bulk)

Spin-Density

Wave (SDW)

Ground State

Theoretical

Prediction
- [1][2][6]

Fe/MgO/Fe MTJ

Tunneling

Magnetoresistan

ce (TMR) Ratio

> 400%
Room

Temperature
[1]

Fe/MgO/Fe MTJ

Tunneling

Magnetoresistan

ce (TMR) Ratio

> 800% (at 3 ML

MgO)
- [2][7]

Fe/MgO/Fe MTJ

Tunneling

Magnetoresistan

ce (TMR) Ratio

> 3000% (at 4

ML MgO)
- [2][7]

Fe3GeTe2-based

vdW

Heterostructure

Gate-Tunable

TMR Ratio
26% to 65% 1.5 K [8]

Fe3GeTe2-based

vdW

Heterostructure

Gate-Tunable

Spin Polarization
0.34 to 0.49 1.5 K [8]

Pt/FeCoB Bilayer

Damping-like

SOT Efficiency

(ξ_DL)

~0.05 - 0.12
Room

Temperature
[9]
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Experimental Protocols
Protocol 1: Fabrication of an FeSe-based Magnetic
Tunnel Junction
This protocol outlines the steps for fabricating a magnetic tunnel junction with an FeSe

electrode.

1. Substrate Preparation:

Start with a single-crystal MgO(001) substrate.
Clean the substrate by ultrasonication in acetone, followed by isopropanol, and finally
deionized water.
Dry the substrate with high-purity nitrogen gas.
Anneal the substrate in a high-vacuum chamber at a temperature of 600-800 °C to achieve
an atomically flat surface.

2. Thin Film Deposition (Molecular Beam Epitaxy - MBE):

Transfer the substrate into an ultra-high vacuum (UHV) MBE system with a base pressure of
< 1 x 10^-10 Torr.
Deposit a bottom ferromagnetic electrode, for example, a 20 nm thick Fe layer, from a high-
purity Fe effusion cell at a substrate temperature of 150-200 °C.
Deposit a thin insulating barrier layer, such as 2-3 nm of MgO, by e-beam evaporation or
sputtering.
Deposit the FeSe layer. Co-evaporate high-purity Fe and Se from separate effusion cells
onto the MgO barrier at a substrate temperature of 300-350 °C. A Se-rich flux (Fe:Se ratio of
~1:10) is often used to promote the growth of the correct phase. The thickness can be
monitored in-situ using a quartz crystal microbalance and reflection high-energy electron
diffraction (RHEED). A typical thickness for the FeSe electrode is 10-20 nm.
Deposit a top ferromagnetic electrode (e.g., 10 nm CoFeB) and a capping layer (e.g., 5 nm
Ta) to prevent oxidation.

3. Device Patterning (Photolithography and Etching):

Spin-coat a layer of positive photoresist (e.g., AZ series) onto the wafer.
Pre-bake the resist on a hot plate at 90-110 °C.
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Use a mask aligner to expose the resist with UV light through a photomask defining the MTJ
pillars.
Develop the resist in a suitable developer solution to create the desired pattern.
Use ion beam etching (IBE) or reactive ion etching (RIE) to transfer the pattern into the thin
film stack, defining the MTJ pillars. The etching process should be carefully controlled to stop
at the bottom electrode.
Remove the remaining photoresist using a solvent.
Deposit an insulating layer (e.g., SiO2 or Al2O3) to passivate the device and isolate the top
and bottom contacts.
Use a second photolithography and lift-off process to define and deposit the top metal
contacts (e.g., Ti/Au) to the MTJ pillars.

4. Characterization:

Structural Characterization: Use X-ray diffraction (XRD) and transmission electron
microscopy (TEM) to verify the crystal structure and layer quality.
Magnetic Characterization: Use a vibrating sample magnetometer (VSM) or a
superconducting quantum interference device (SQUID) to measure the magnetic hysteresis
loops of the individual layers.
Magnetotransport Measurement: Use a four-probe setup in a cryostat with a variable
magnetic field to measure the resistance of the MTJ as a function of the applied magnetic
field. The TMR ratio can be calculated from the resistance values in the parallel and
antiparallel states.

Protocol 2: Characterization of Spin-Orbit Torques in an
FeSe/Heavy Metal Heterostructure
This protocol describes a method to measure the SOT efficiency in a bilayer of FeSe and a

heavy metal like Platinum (Pt).

1. Sample Fabrication:

Grow a thin film of FeSe (e.g., 5-10 nm) on a suitable substrate (e.g., SrTiO3) using MBE as
described in Protocol 1.
Deposit a layer of a heavy metal with strong spin-orbit coupling, such as Pt (e.g., 5-10 nm),
on top of the FeSe layer.
Pattern the bilayer into a Hall bar geometry using photolithography and ion beam etching.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Experimental Setup for Spin-Torque Ferromagnetic Resonance (ST-FMR):

Wire-bond the Hall bar to a coplanar waveguide for applying a radio-frequency (RF) current.
Place the sample in an external magnetic field that can be rotated in-plane.
Connect a DC current source to the Hall bar to measure the Hall voltage.
The RF current is applied through the waveguide, and the resulting DC mixing voltage
across the Hall bar is measured using a lock-in amplifier.

3. Measurement Procedure:

Apply an RF current at a fixed frequency (e.g., 5-15 GHz).
Sweep the external magnetic field and measure the DC mixing voltage. A resonance peak
will be observed at the ferromagnetic resonance condition.
The measured voltage signal contains both symmetric and antisymmetric Lorentzian
components.
By fitting the lineshape of the resonance peak, the symmetric and antisymmetric
components can be separated.
The ratio of the symmetric to the antisymmetric component is proportional to the ratio of the
damping-like SOT to the field-like SOT.
By analyzing the linewidth of the resonance as a function of the applied DC, the damping-like
SOT efficiency (ξ_DL) can be quantitatively determined.
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Operational Principle of an FeSe-based Magnetic Tunnel Junction
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Caption: Spin-dependent tunneling in an FeSe-based MTJ.
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Spin-Orbit Torque in an FeSe/Ferromagnet Heterostructure

Device Structure Operational Workflow
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Caption: Workflow for SOT-induced magnetization switching.

Conclusion
Iron selenide stands as a promising material for advancing the field of spintronics. Its rich

physical properties, including superconductivity, topological states, and inherent spin-orbit

coupling, offer a versatile platform for developing novel spintronic devices. While experimental

realization of high-performance FeSe-based spintronic devices is an ongoing research

endeavor, the foundational principles and fabrication methodologies are being established. The

protocols and data presented in this document provide a starting point for researchers to

explore the potential of iron selenide in creating next-generation memory and logic

technologies. Further research into optimizing material quality, interface engineering, and

device design will be crucial in unlocking the full potential of FeSe in the realm of spintronics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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